

# Application Notes and Protocols: Live-Cell Imaging with Tubulin Polymerization-IN-11

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## Compound of Interest

Compound Name: *Tubulin polymerization-IN-11*

Cat. No.: *B12396064*

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## Introduction

**Tubulin Polymerization-IN-11** is a novel, far-red, fluorogenic probe designed for the visualization of microtubules in living cells. Its exceptional brightness, high photostability, and minimal cytotoxicity make it an ideal tool for a wide range of applications in live-cell imaging, from fundamental cell biology research to high-content screening in drug discovery. This document provides detailed application notes and protocols for the effective use of **Tubulin Polymerization-IN-11**.

Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and the maintenance of cell shape.<sup>[1][2]</sup> The dynamic nature of microtubule polymerization and depolymerization is critical for these functions.<sup>[3][4]</sup> **Tubulin Polymerization-IN-11** allows for the real-time observation of these dynamic processes without the need for genetic modification, offering a significant advantage over fluorescent protein fusions.<sup>[5]</sup>

## Mechanism of Action

**Tubulin Polymerization-IN-11** is a cell-permeant compound that specifically binds to  $\beta$ -tubulin subunits within microtubules.<sup>[6]</sup> Its fluorogenic nature ensures that it only becomes brightly fluorescent upon binding to its target, minimizing background noise and eliminating the need for wash-out steps in many protocols.<sup>[7][8]</sup> This probe is based on a silicon rhodamine (SiR)

dye, which contributes to its far-red spectral properties, reducing phototoxicity and allowing for long-term imaging experiments.[\[9\]](#)

## Applications

- Live-cell imaging of microtubule dynamics: Track the processes of microtubule polymerization and depolymerization in real-time.[\[9\]](#)[\[10\]](#)
- High-content screening: Analyze the effects of compounds on microtubule structure and function in a high-throughput manner.[\[11\]](#)
- Cancer research: Investigate the mechanism of action of anti-cancer drugs that target the tubulin cytoskeleton.[\[1\]](#)[\[12\]](#)[\[13\]](#)
- Neuroscience: Visualize the organization and dynamics of microtubules in neurons.[\[8\]](#)[\[14\]](#)
- Cell cycle studies: Observe the formation and function of the mitotic spindle during cell division.[\[2\]](#)

## Quantitative Data Summary

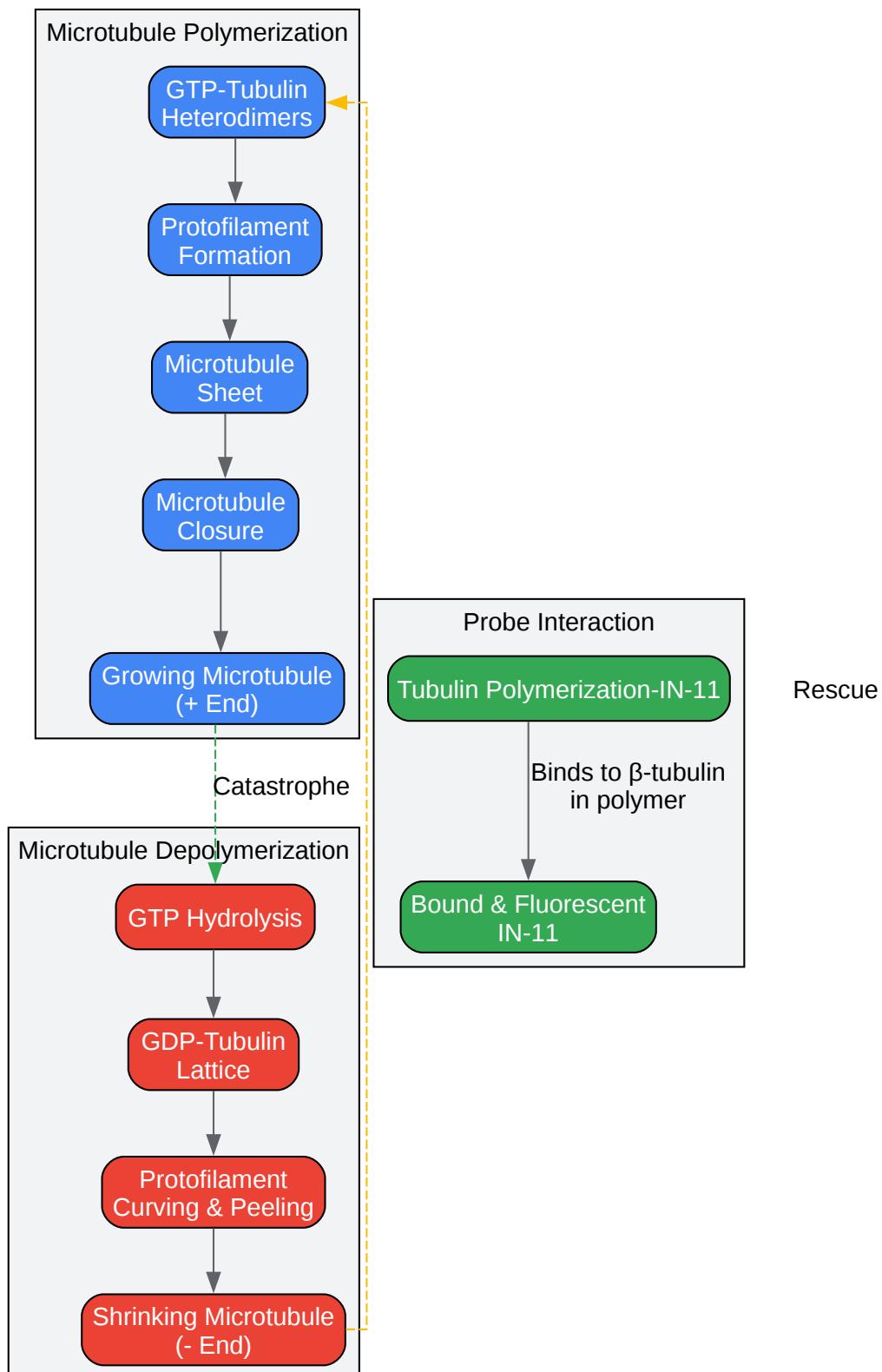
The following tables summarize the key quantitative parameters of **Tubulin Polymerization-IN-11**, compiled from various live-cell imaging experiments.

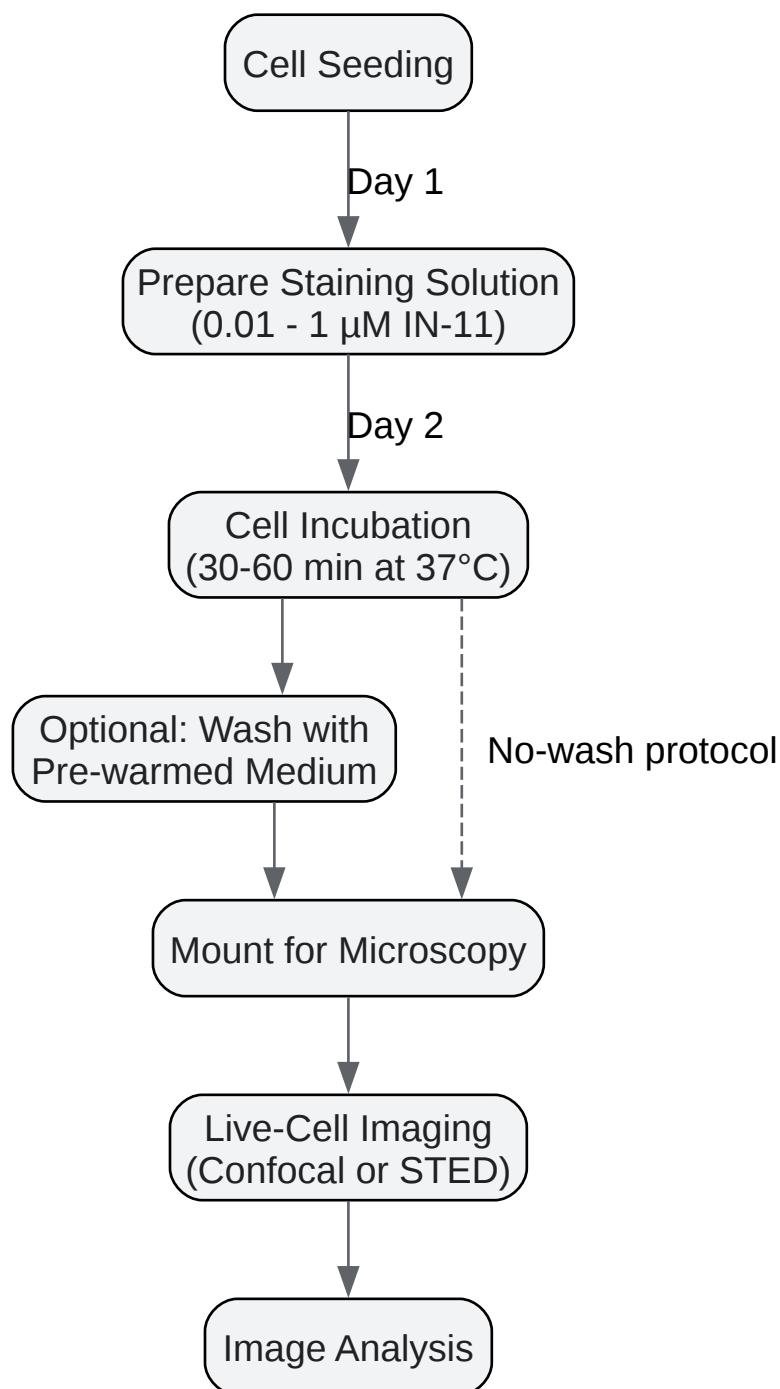
Parameter	Value	Reference
Excitation (max)	652 nm	<a href="#">[5]</a>
Emission (max)	669 nm	<a href="#">[5]</a>
Recommended Concentration	0.01 - 1 $\mu$ M	<a href="#">[7]</a>
Incubation Time	30 - 60 min	<a href="#">[5]</a> <a href="#">[7]</a>
Photostability	>85% signal retention after 60s continuous illumination	<a href="#">[5]</a>

Application	Cell Type	Concentration	Incubation Time	Imaging Duration	Reference
Long-term live-cell microscopy	HeLa	100 nM	60 min	72 hours	<a href="#">[5]</a> <a href="#">[8]</a>
Microtubule dynamics in iPSCs	iPSCs	1 μM	30 min	60 min	<a href="#">[9]</a>
Stable microtubule visualization	U2OS	Not specified	Not specified	Not specified	<a href="#">[14]</a>
Microglia live imaging	Primary Microglia	Not specified	Not specified	Not specified	<a href="#">[10]</a>

## Signaling Pathway and Experimental Workflow

### Microtubule Dynamics Signaling Pathway





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